molecular formula C17H16ClN3O3S B11000448 ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11000448
M. Wt: 377.8 g/mol
InChI Key: YLBSAQYDIXRIGX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to form the indole derivative . This intermediate is then further reacted with various reagents to introduce the thiazole and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other indole derivatives, such as:

Biological Activity

Ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the indole moiety contributes to its potential as an anticancer agent. The specific structure can be represented as follows:

\text{Ethyl 2 6 chloro 1H indol 1 yl acetyl amino}-4-methyl-1,3-thiazole-5-carboxylate}

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties. The thiazole moiety is crucial for its cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation:

CompoundCell LineIC50 (µM)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
51amMKN-4556.64

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound appears to interact with specific proteins involved in cell survival pathways, leading to increased apoptosis rates. For example, a related compound was shown to inhibit c-Met phosphorylation, a critical pathway in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole-containing compounds. Modifications at various positions on the thiazole and indole rings can significantly affect their potency:

  • Thiazole Ring : Presence of methyl groups enhances activity.
  • Indole Substituents : Chlorine substitutions at specific positions improve cytotoxicity against cancer cells .

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity, showing that modifications in the phenyl ring significantly impacted their efficacy against various cancer cell lines .
  • Indole-Thiazole Compounds : Research on indole-thiazole hybrids demonstrated promising results against human glioblastoma and melanoma cell lines, indicating that these structural motifs are beneficial for enhancing anticancer activity .

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

ethyl 2-[[2-(6-chloroindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H16ClN3O3S/c1-3-24-16(23)15-10(2)19-17(25-15)20-14(22)9-21-7-6-11-4-5-12(18)8-13(11)21/h4-8H,3,9H2,1-2H3,(H,19,20,22)

InChI Key

YLBSAQYDIXRIGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

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